2,N,N-trimethyl-4-nitro-benzamide
Description
2,N,N-Trimethyl-4-nitro-benzamide is a nitroaromatic benzamide derivative characterized by a para-nitro group on the benzoyl ring, an ortho-methyl substituent, and two methyl groups attached to the amide nitrogen. This structure confers unique electronic and steric properties, distinguishing it from related compounds.
Properties
IUPAC Name |
N,N,2-trimethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-6-8(12(14)15)4-5-9(7)10(13)11(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXFFJNFPGVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 2,N,N-trimethyl-4-nitro-benzamide with structurally and functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Key Observations :
- Substituent Effects : The ortho-methyl group in this compound introduces steric hindrance absent in simpler analogs like N,N-dimethyl-4-nitrobenzamide (3p). This likely reduces molecular planarity and influences crystal packing .
- Synthetic Routes: Most compounds are synthesized via amidation of benzoyl chlorides, but mechanochemical methods (e.g., ball-milling) are emerging for eco-friendly synthesis .
Physicochemical and Spectroscopic Properties
Key Observations :
- NMR Shifts : The ortho-methyl group in the target compound deshields adjacent aromatic protons, shifting their signals upfield compared to N,N-dimethyl-4-nitrobenzamide .
- Solubility : Lipophilic substituents (e.g., diphenylethyl in ) reduce aqueous solubility, while polar nitro groups enhance solubility in aprotic solvents.
Key Observations :
- Mutagenicity: Nitroaromatics like N-[3-(5-nitro-2-furyl)-2-thiazolyl]formamide exhibit carcinogenicity due to nitroso metabolite formation . The trimethyl groups in the target compound may hinder metabolic activation, reducing toxicity .
Crystallographic and Stability Data
Key Observations :
- The ortho-methyl group in the target compound likely disrupts coplanarity between aromatic rings, reducing π-π stacking interactions compared to 2-nitro-N-(4-nitrophenyl)benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
